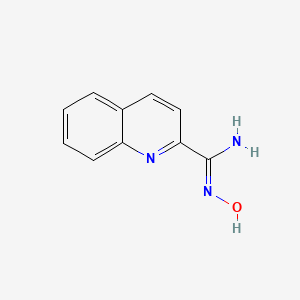

N'-hydroxyquinoline-2-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

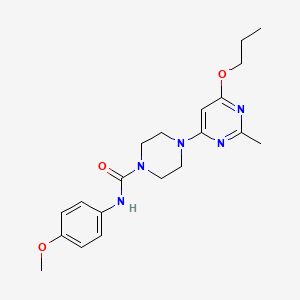

“N’-hydroxyquinoline-2-carboximidamide” is a chemical compound with the formula C10H9N3O and a molecular weight of 187.2 .

Molecular Structure Analysis

The InChI code for “N’-hydroxyquinoline-2-carboximidamide” is 1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,10H,11H2 . This indicates that the molecule consists of a quinoline ring with a hydroxy group at the 2-position and a carboximidamide group attached to the nitrogen atom .Aplicaciones Científicas De Investigación

Broad Spectrum 2-Oxoglutarate Oxygenase Inhibition : A study by Hopkinson et al. (2013) in "Chemical science" revealed that 5-carboxy-8-hydroxyquinoline (a related compound) is a broad spectrum 2-oxoglutarate oxygenase inhibitor. It demonstrated inhibitory activities against transcription factor hydroxylases, histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase, showing potential for therapeutic applications in human diseases (Hopkinson et al., 2013).

Potential as HIV-1 Integrase Inhibitors : Research by Suchaud et al. (2014) in the "Journal of medicinal chemistry" investigated 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors. The study highlighted the potential of these compounds, with electron-withdrawing functional groups improving antiviral activity (Suchaud et al., 2014).

Alzheimer's Disease Treatment : A study by Kenche et al. (2013) in "Inorganic chemistry" examined 8-hydroxyquinolines as potential treatments for Alzheimer's disease. The research focused on the therapeutic PBT2 and its metal chaperone activity in disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing the Alzheimer's phenotype in animal models (Kenche et al., 2013).

Use in Metallosupramolecular Chemistry : Albrecht et al. (2008) in "Coordination Chemistry Reviews" highlighted the applications of 8-hydroxyquinoline in coordination chemistry. This compound has been used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates, demonstrating its versatility in synthetic coordination chemistry (Albrecht et al., 2008).

Anticancer Agent Properties : The anticancer properties of 8-hydroxyquinoline derivatives, including their potential as more potent agents than existing treatments, were explored by Jiang et al. (2011) in "Cancer letters". This study compared the cytotoxicity of clioquinol with six analogues, finding 8-hydroxy-5-nitroquinoline to be the most toxic and effective against human cancer cell lines (Jiang et al., 2011).

Direcciones Futuras

The future research directions for “N’-hydroxyquinoline-2-carboximidamide” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, “N’-hydroxyquinoline-2-carboximidamide” could potentially be used in the development of new drugs against numerous diseases, including cancer .

Mecanismo De Acción

- N’-hydroxyquinoline-2-carboximidamide (let’s call it NHQC) primarily targets specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its exact targets. However, quinoline derivatives, including 8-hydroxyquinoline, have been studied extensively for their interactions with various biological targets .

Target of Action

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxyquinoline-2-carboximidamide' involves the reaction of 2-aminobenzonitrile with hydroxylamine hydrochloride followed by cyclization with ethyl acetoacetate and subsequent hydrolysis.", "Starting Materials": [ "2-aminobenzonitrile", "hydroxylamine hydrochloride", "ethyl acetoacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzonitrile in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the mixture and filter the precipitate. Wash the solid with ethanol and dry it to obtain N-hydroxy-2-aminobenzonitrile.", "Step 3: Dissolve N-hydroxy-2-aminobenzonitrile in ethanol and add ethyl acetoacetate. Add sodium hydroxide and heat the mixture at reflux for 4 hours.", "Step 4: Cool the mixture and filter the precipitate. Wash the solid with water and dry it to obtain the product 'N'-hydroxyquinoline-2-carboximidamide." ] } | |

Número CAS |

72081-99-3 |

Fórmula molecular |

C10H9N3O |

Peso molecular |

187.20 g/mol |

Nombre IUPAC |

N'-hydroxyquinoline-2-carboximidamide |

InChI |

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) |

Clave InChI |

DEQWPCQMOAQNTF-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N\O)/N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2988224.png)